2-Methyl-2H-tetrazole-5-thiol
Overview
Description
2-Methyl-2H-tetrazole-5-thiol is a derivative of tetrazole, a class of synthetic heterocycles that have found extensive applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles are known for their role as bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is significant in drug design .
Synthesis Analysis
The synthesis of tetrazole derivatives, including 2-Methyl-2H-tetrazole-5-thiol, can be achieved through various methods. One approach involves the hydrothermal synthesis method, where carbonitriles react with sodium azide in the presence of ammonium chloride and ammonium fluoride as catalysts under hydrothermal conditions . Another method for synthesizing alkyl 1H-tetrazol-5-yl thioethers, which are closely related to 2-Methyl-2H-tetrazole-5-thiol, is through a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones under metal-free conditions . These methods emphasize the importance of catalysts and reaction conditions in achieving high yields and purity of the tetrazole derivatives.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives, including 2-Methyl-2H-tetrazole-5-thiol, is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a thiol group in the 5-position is a distinctive feature that can influence the electronic properties and reactivity of the molecule. X-ray diffraction studies have been used to confirm the structures of related mesoionic compounds, revealing electron and charge delocalization within the mesoionic ring system .
Chemical Reactions Analysis
Tetrazole derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including oxidative coupling, which can lead to the formation of new organic compounds such as dithiodi-tetrazoles . The reactivity of the thiol group in 2-Methyl-2H-tetrazole-5-thiol can also lead to the formation of complexes with metals, as seen in the synthesis of new organotin(IV) derivatives . These reactions demonstrate the potential of tetrazole derivatives to form a wide range of chemical structures with diverse properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2H-tetrazole-5-thiol and its derivatives are influenced by the tetrazole ring and the substituents attached to it. For instance, the presence of a thiol group can enhance the molecule's ability to bind to metals, as evidenced by the synthesis of complexes with gold and tin . The fluorescent properties of some tetrazole derivatives also highlight their potential applications in materials science . Additionally, the magnetic properties of complexes formed from tetrazole derivatives can be of interest in the study of magnetic materials .
Scientific Research Applications
Anti-Inflammatory Potential
Research by Kothari et al. (1980) in the Journal of Heterocyclic Chemistry synthesized several compounds including 5-(5-aryl-2H-tetrazol-2-yl-methyl)-4-substituted-s-triazole-3-thiols, with a potential application as anti-inflammatory agents. These compounds were characterized using elemental analysis, infrared, and nuclear magnetic resonance analysis (Kothari, Singh, Parmar, & Stenberg, 1980).
Cholinesterase Inhibition
A study published in the Clinical and Experimental Health Sciences by Mohsen et al. (2014) involved the synthesis of various 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives to investigate their anticholinesterase activities. Notably, compounds 2 and 3 showed significant inhibitory effects on acetylcholinesterase, suggesting potential applications in related medical research (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).
Insecticidal Activity
Maddila, Pagadala, and Jonnalagadda (2015) in the Journal of Heterocyclic Chemistry reported the synthesis of tetrazole‐linked triazole derivatives showing significant insecticidal activity against Plodia interpunctella. This research highlights the potential of tetrazole derivatives in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).
Organocatalytic Processes
Bortolini et al. (2012) in Green Chemistry developed 5-(Pyrrolidin-2-yl)tetrazole functionalized silica for environmentally benign continuous-flow aldol reactions. This work illustrates the use of tetrazole derivatives in green chemistry and sustainable processes (Bortolini, Caciolli, Cavazzini, Costa, Greco, Massi, & Pasti, 2012).
Anti-Corrosion Applications
Tan et al. (2020) in the Journal of Molecular Liquids studied tetrazole derivatives including 5-Mercapto-1-methyltetrazole as corrosion inhibitors. Their research showed over 95% corrosion inhibition efficiency for X80 steel in acidic medium, revealing the potential of these compounds in corrosion protection (Tan, Zhang, He, Li, Qiang, Wang, Xu, & Chen, 2020).
Antibacterial Properties
Mekky and Thamir (2019) in the International Journal of Research in Pharmaceutical Sciences synthesized novel 1-phenyl-1H-tetrazole-5-thiol derivatives, which showed high inhibition activity against E. coli and Staphylococcus aureus, indicating their potential in antibacterial applications (Mekky & Thamir, 2019).
Dye-Sensitized Solar Cells
A study by Hilmi, Shoker, and Ghaddar (2014) in ACS Applied Materials & Interfaces discussed a new thiolate/disulfide electrolyte system for dye-sensitized solar cells (DSSCs), demonstrating the utility of tetrazole derivatives in renewable energy technologies (Hilmi, Shoker, & Ghaddar, 2014).
Safety And Hazards
Future Directions
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these properties further and developing new synthesis methods.
properties
IUPAC Name |
2-methyl-1H-tetrazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-6-4-2(7)3-5-6/h1H3,(H,4,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRIYDBAFPKSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1NC(=S)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601739 | |
Record name | 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-tetrazole-5-thiol | |
CAS RN |
42150-25-4 | |
Record name | 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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